molecular formula C18H17ClN2O5 B2787388 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide CAS No. 1396786-59-6

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide

Cat. No. B2787388
CAS RN: 1396786-59-6
M. Wt: 376.79
InChI Key: CKCXQHNHLMDAJP-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in many natural products and synthetic compounds . This moiety is known to exhibit a broad range of chemical and biological properties .


Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl moiety is a five-membered heterocyclic ring that contains two oxygen atoms . The exact molecular structure of the compound would require more specific information or experimental data.

Mechanism of Action

The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, in the body. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide in lab experiments is that it exhibits a wide range of biological activities, making it useful for studying various disease models. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide. One area of focus could be on further elucidating the mechanism of action of this compound, which could help to identify potential therapeutic targets for various diseases. Another area of focus could be on developing more potent and selective analogs of this compound, which could have improved therapeutic efficacy. Finally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide involves the reaction of 2-chlorobenzoyl chloride with 2-(2-hydroxypropyl)benzo[d][1,3]dioxole in the presence of triethylamine. The resulting product is then treated with oxalic acid dihydrate to obtain the final product, this compound.

Scientific Research Applications

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c1-18(24,11-6-7-14-15(8-11)26-10-25-14)9-20-16(22)17(23)21-13-5-3-2-4-12(13)19/h2-8,24H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCXQHNHLMDAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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